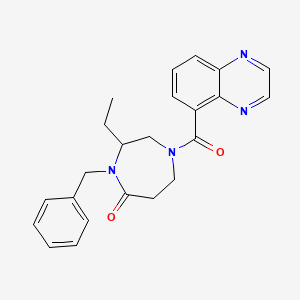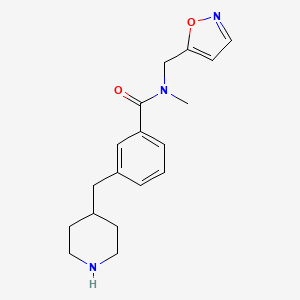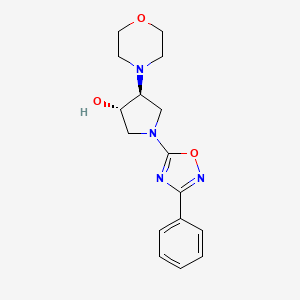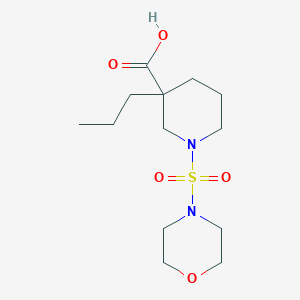
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one, also known as QNZ-46, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It has been shown to have promising anti-cancer properties, particularly in regards to its ability to inhibit the NF-κB pathway, which plays a critical role in cancer cell growth and survival.
作用機序
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one inhibits the NF-κB pathway by binding to the IKKβ kinase, which is a critical component of this pathway. By inhibiting this kinase, this compound prevents the activation of NF-κB, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects. This is likely due to its ability to inhibit the NF-κB pathway, which is also involved in inflammation. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
実験室実験の利点と制限
One advantage of 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one is its potent inhibition of the NF-κB pathway, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one. One area of study could be the development of more efficient synthesis methods for this compound, which would make it more accessible for further study. Another area of study could be the development of this compound derivatives with improved potency and selectivity. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents, as well as its potential use in other diseases involving inflammation.
合成法
The synthesis of 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one involves a series of chemical reactions, starting with the reaction of 2-aminobenzyl alcohol with ethyl chloroformate to form 2-ethoxycarbonylbenzylamine. This compound is then reacted with quinoxaline-2-carboxylic acid to form the quinoxaline-5-carboxamide derivative. The final step involves reacting the quinoxaline-5-carboxamide derivative with 1,2-dibromoethane to form the desired product, this compound.
科学的研究の応用
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one has been studied for its potential use in cancer treatment, particularly in regards to its ability to inhibit the NF-κB pathway. This pathway is known to play a critical role in cancer cell growth and survival, and inhibition of this pathway has been shown to have anti-cancer effects. This compound has been shown to be a potent inhibitor of the NF-κB pathway, and has been studied in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
特性
IUPAC Name |
4-benzyl-3-ethyl-1-(quinoxaline-5-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-18-16-26(14-11-21(28)27(18)15-17-7-4-3-5-8-17)23(29)19-9-6-10-20-22(19)25-13-12-24-20/h3-10,12-13,18H,2,11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWMVITRFAQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5433792.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5433801.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433806.png)

![N-(4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5433834.png)
![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)


![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine](/img/structure/B5433869.png)
![3-{5-[(3-chloro-4-hydroxyphenyl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5433870.png)

